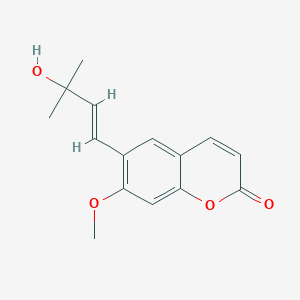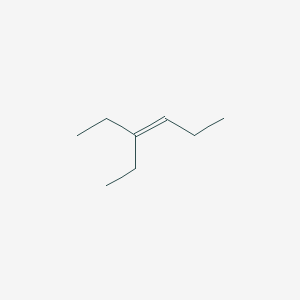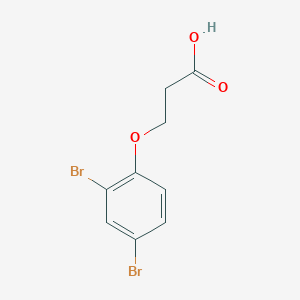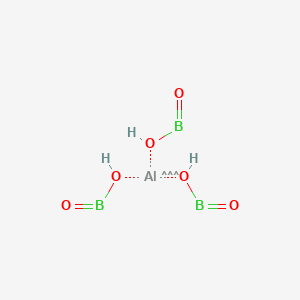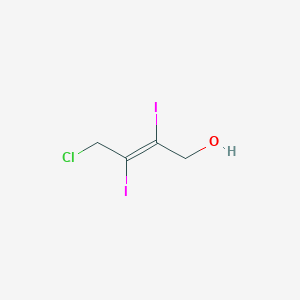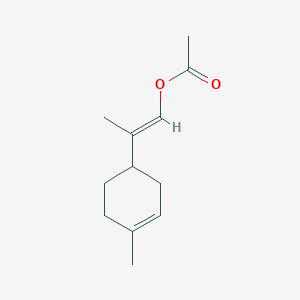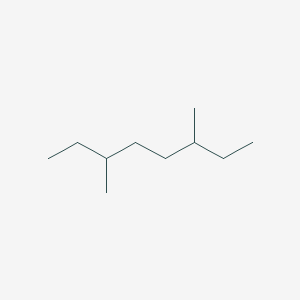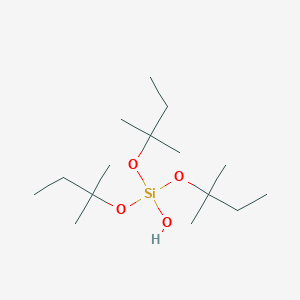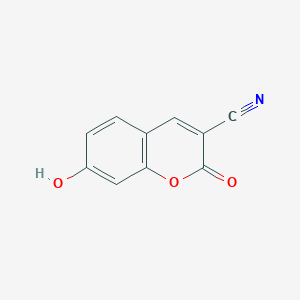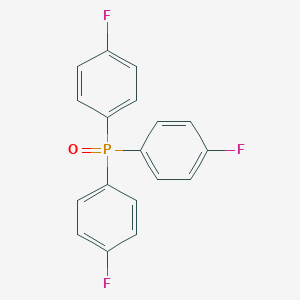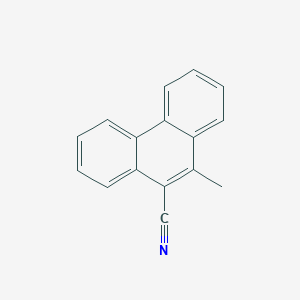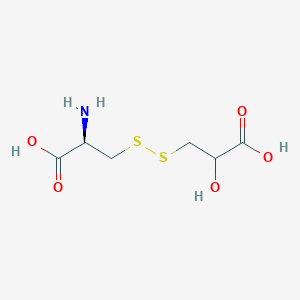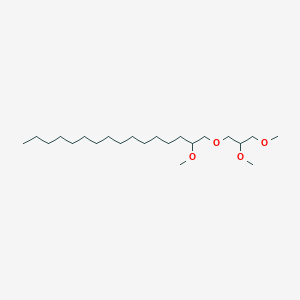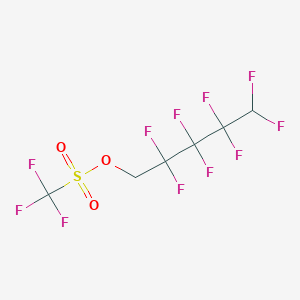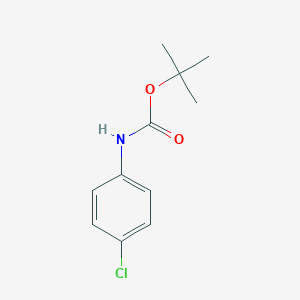
tert-Butyl 4-chlorophenylcarbamate
Descripción general
Descripción
tert-Butyl 4-chlorophenylcarbamate is a chemical compound that is relevant in various fields of organic chemistry due to its utility as an intermediate in the synthesis of other compounds. It is related to a family of tert-butyl carbamates, which are known for their protective group properties in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve several different methods and intermediates. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the versatility of tert-butyl carbamates in synthesis . Another example is the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones, further illustrating the synthetic utility of tert-butyl carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be quite complex, as seen in the synthesis and crystal structure determination of related compounds. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which shares a tert-butyl and chlorophenyl moiety with tert-butyl 4-chlorophenylcarbamate, was determined to have an orthorhombic space group . Similarly, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was elucidated, showing a twisted boat conformation of the thiazine ring system10.
Chemical Reactions Analysis
tert-Butyl carbamates are involved in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as building blocks in organic synthesis . Another example is the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, which leads to functionalized carbamates after hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The presence of a chlorophenyl group can also contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The crystal structure analysis of related compounds provides insights into the intermolecular interactions, such as hydrogen bonding, that can influence the compound's physical properties 10.
Aplicaciones Científicas De Investigación
-
Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents
- Scientific Field : Physical Chemistry .
- Application Summary : This research investigates the excited-state relaxation of carbazole and 3,6-di-tert-butylcarbazole in organic solvents .
- Methods of Application : The researchers used femtosecond and nanosecond UV–Vis–NIR transient absorption spectroscopy, as well as time-resolved fluorescence experiments upon photoexcitation in the deep-UV range .
- Results : The S1 state exhibits absorption peaks at 350, 600 and 1100 nm and has a lifetime of 13–15 ns, which is weakly dependent on the solvent .
-
Modulation of Supramolecular Structure by Stepwise Removal of tert-Butyl Groups from Tetraazaperopyrene Derivatives on Ag (111)
- Scientific Field : Surface Chemistry .
- Application Summary : This study explores how the removal of tert-butyl groups from tetraazaperopyrene derivatives can modulate the self-assembly behavior of organic molecules on surfaces .
- Methods of Application : The researchers controlled the removal amount of tert-butyl groups by stepwise annealing on Ag (111) .
- Results : The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
-
Non-Directed Catalytic Hydroxylation
- Scientific Field : Organic Chemistry .
- Application Summary : This research demonstrates late-stage hydroxylation at tert-butyl sites on densely functionalized molecules of pharmaceutical interest .
- Methods of Application : The researchers used a novel disconnection approach, harnessing tert-butyl as a potential functional group in strategic synthetic planning for complex molecular architectures .
- Results : The results of this research are not specified in the source .
-
Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Scientific Field : Organic Chemistry .
- Application Summary : Tertiary butyl esters have large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application : The researchers developed a straightforward method using flow microreactor systems .
- Results : The resultant flow process was more efficient and versatile .
-
The tert-Butyl Group in Chemistry and Biology
- Scientific Field : Biochemistry .
- Application Summary : The tert-butyl group has unique reactivity patterns and characteristic applications in chemical transformations . It also has relevance in nature and implications in biosynthetic and biodegradation pathways .
- Methods of Application : The methods of application are not specified in the source .
- Results : The results of this research are not specified in the source .
-
Direct and Sustainable Synthesis of Tertiary Butyl Esters
- Scientific Field : Organic Chemistry .
- Application Summary : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Methods of Application : The researchers developed a straightforward method using flow microreactor systems .
- Results : The resultant flow process was more efficient and versatile .
-
The tert-Butyl Group in Chemistry and Biology
- Scientific Field : Biochemistry .
- Application Summary : The tert-butyl group has unique reactivity patterns and characteristic applications in chemical transformations . It also has relevance in nature and implications in biosynthetic and biodegradation pathways .
- Methods of Application : The methods of application are not specified in the source .
- Results : The results of this research are not specified in the source .
Propiedades
IUPAC Name |
tert-butyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHOBXXLPHSOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338102 | |
| Record name | tert-Butyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-chlorophenyl)carbamate | |
CAS RN |
18437-66-6 | |
| Record name | Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(4-chlorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

